1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
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Description
1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity through Kinase and Microtubule Assembly Inhibition
One of the prominent research applications of derivatives similar to the specified compound involves anticancer activity. A study by Abdel-Rahman et al. (2021) explored tetrahydrobenzo[b]thiophene derivatives as tubulin polymerization destabilizers to arrest tumor cell mitosis. Among these derivatives, a benzyl urea tetrahydrobenzo[b]thiophene derivative showed potent antitumor activity against several cancer cell lines. This compound induced apoptosis by enhancing caspase 3 and 9 levels and inhibited WEE1 kinase, targeting tubulin by blocking its polymerization. Furthermore, when formulated into PLGA nanoparticles, its antitumor activity significantly increased compared to its soluble counterpart (Abdel-Rahman et al., 2021).
Synthesis of Ureas from Carboxylic Acids
Another research application involves the synthesis of ureas from carboxylic acids. A methodology demonstrated by Thalluri et al. (2014) utilized Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement to synthesize ureas. This process achieved good yields without racemization under milder conditions and is compatible with common N-protecting groups. This approach provides an environmentally friendly and cost-effective method for urea synthesis, highlighting the compound's utility in chemical synthesis processes (Thalluri et al., 2014).
Heterocyclic Compound Synthesis for Antitumor Evaluation
The compound's derivatives have also been utilized in the synthesis of heterocyclic compounds for antitumor evaluation. Shams et al. (2010) investigated the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives. These compounds, upon evaluation, showed high inhibitory effects in vitro for their antiproliferative activity against multiple human cancer cell lines, suggesting their potential in cancer therapy (Shams et al., 2010).
Anion Recognition Properties
Research by Lloyd and Steed (2011) on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea highlighted its use in hydrogel formation, demonstrating the compound's ability for anion recognition. This property was utilized to tune the physical characteristics of gels, such as morphology and rheology, by varying the anion identity. This study showcases the compound's potential in designing materials with specific physical properties, useful in various scientific and industrial applications (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-7-13-14(9-18)16(25-15(13)8-10)20-17(22)19-11-3-5-12(6-4-11)21(23)24/h3-6,10H,2,7-8H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEAADPQCDYVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.